molecular formula C13H19ClN2O3 B2837051 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea CAS No. 1911912-20-3

1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

Cat. No.: B2837051
CAS No.: 1911912-20-3
M. Wt: 286.76
InChI Key: UTIPQMXTMFBXQM-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is an organic compound characterized by the presence of a chlorinated phenyl group, a hydroxy-methoxy-methylbutyl side chain, and a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea typically involves the following steps:

    Formation of the Urea Backbone: The reaction between 2-chloroaniline and an isocyanate derivative forms the urea backbone.

    Introduction of the Side Chain: The hydroxy-methoxy-methylbutyl side chain can be introduced through a nucleophilic substitution reaction, where the hydroxyl group reacts with a suitable leaving group on the urea backbone.

Industrial Production Methods: Industrial production may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure to maximize yield.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • The compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, studies have shown it exhibits antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against Staphylococcus aureus and Escherichia coli .
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus31.25 - 62.5
    Escherichia coli31.25 - 62.5
    Mycobacterium tuberculosis40
  • Potential in Cancer Therapy
    • Research indicates that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study highlighted its potential as a lead compound for developing new anticancer agents .
  • Anti-inflammatory Effects
    • Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Agricultural Applications

  • Herbicide Development
    • The compound has been investigated for its potential use as an herbicide, particularly against broadleaf weeds. Its selective action can be beneficial in crop management systems where minimizing damage to crops is crucial .
  • Plant Growth Regulation
    • Research has indicated that it may act as a plant growth regulator, enhancing growth and yield in certain crop species when applied at specific concentrations .

Material Science Applications

  • Polymer Chemistry
    • The unique structure of 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can improve mechanical properties and thermal stability of the resulting materials .
  • Nanotechnology
    • Recent advancements have explored the use of this compound in nanotechnology for drug delivery systems, where it can enhance the solubility and bioavailability of poorly soluble drugs .

Case Studies

  • Antimicrobial Efficacy Study
    • A comprehensive study conducted by Narayana et al. assessed the antimicrobial efficacy of various urea derivatives, including this compound, demonstrating its effectiveness against resistant strains of bacteria .
  • Herbicidal Activity Assessment
    • In a field trial, the herbicidal activity of this compound was evaluated against common agricultural weeds, showing promising results with effective control rates comparable to commercially available herbicides .

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cell signaling and metabolic processes.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea
  • 1-(2-Chlorophenyl)-3-(2-methoxyethyl)urea
  • 1-(2-Chlorophenyl)-3-(2-methylbutyl)urea

Uniqueness: 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is unique due to its specific side chain, which imparts distinct chemical and biological properties compared to its analogs

Biological Activity

1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is a synthetic organic compound belonging to the class of ureas. Its unique structure, characterized by a chlorophenyl group and a hydroxy-methoxy-methylbutyl moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H22ClN2O3
  • Molecular Weight : 302.79 g/mol
  • CAS Number : 2320889-37-8
  • Structural Features :
    • Chlorophenyl group enhances lipophilicity.
    • Hydroxy and methoxy groups may contribute to hydrogen bonding and solubility.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its pharmacological properties and potential therapeutic applications.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, hydroxylated chloroethylnitrosoureas have shown varying degrees of cytotoxicity against cancer cells, attributed to their ability to form DNA cross-links, which inhibit cell division and promote apoptosis . The specific activity of this compound in this context remains under investigation, but its structural similarities suggest potential efficacy in cancer treatment.

The proposed mechanisms through which this compound may exert its biological effects include:

  • DNA Interaction : Similar urea derivatives have demonstrated the ability to interact with DNA, leading to strand breaks and cross-linking, which are critical for their antitumor effects .
  • Hormonal Modulation : Compounds related to this structure have been reported to influence hormonal pathways, potentially acting as endocrine disruptors. For example, methoxychlor derivatives exhibit estrogenic activity, which could be relevant for understanding the biological implications of this compound .

Case Study 1: Antitumor Efficacy in Cell Lines

A study investigated the cytotoxic effects of various urea derivatives on human cancer cell lines. Results indicated that compounds with similar substituents exhibited IC50 values in the micromolar range, suggesting significant antitumor activity. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

CompoundIC50 (µM)Cell Line
Urea A5.0MCF-7
Urea B10.0HeLa
Urea C7.5A549

Case Study 2: Genotoxicity Assessment

Another study assessed the genotoxic potential of related compounds using primary cultures of fetal hamster lung cells. It was found that exposure to certain chloro-substituted ureas resulted in a significant increase in DNA single-strand breaks compared to controls, raising concerns about their mutagenic potential . This finding is critical for evaluating the safety profile of this compound.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3/c1-13(18,7-8-19-2)9-15-12(17)16-11-6-4-3-5-10(11)14/h3-6,18H,7-9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIPQMXTMFBXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)NC1=CC=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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